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Compound of Interest

Compound Name: 2-Chloro-5-fluoropyridin-4-OL

Cat. No.: B1459237 Get Quote

2-Chloro-5-fluoropyridin-4-ol is a halogenated pyridinol derivative that has emerged as a

significant building block for researchers in organic synthesis and medicinal chemistry. Its

unique trifunctional architecture—featuring a reactive chlorine atom, a modulating fluorine

atom, and a versatile hydroxyl group on a pyridine scaffold—offers multiple avenues for

chemical modification. The pyridine ring, being electron-deficient, provides a distinct reactive

profile compared to its benzene analogs. This guide provides an in-depth analysis of the core

chemical properties, reactivity, and synthetic utility of 2-Chloro-5-fluoropyridin-4-ol, offering

field-proven insights for its application in complex molecule synthesis and drug discovery

programs.

PART 1: Core Physicochemical and Spectroscopic
Properties
The fundamental properties of a chemical entity are critical for predicting its behavior and for

the practical design of experiments. While extensive peer-reviewed data for this specific

molecule is not abundant, its core properties can be reliably predicted and are supported by

data from chemical suppliers.

Key Chemical Data
A summary of the essential physicochemical data for 2-Chloro-5-fluoropyridin-4-ol is
presented below. This data is foundational for any experimental work, from calculating molar

equivalents to selecting appropriate analytical techniques.
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Property Value Source/Note

Molecular Formula C₅H₃ClFNO [1]

Molecular Weight 147.54 g/mol [2]

CAS Number 1196153-96-4 [1]

Appearance
Typically an off-white to light

yellow solid
Supplier Data

pKa (Predicted)
~8.5-9.5 (for the pyridinol

proton)
Based on similar structures

Tautomerism

Exists in equilibrium with 2-

Chloro-5-fluoro-1H-pyridin-4-

one

Inherent property

Structural and Spectroscopic Insights
Tautomerism: A critical feature of 4-hydroxypyridines is their existence in a tautomeric

equilibrium with the corresponding 4-pyridone form. In the case of 2-Chloro-5-fluoropyridin-4-
ol, this equilibrium with 2-Chloro-5-fluoro-1H-pyridin-4-one can be influenced by the solvent,

pH, and temperature. This duality is crucial as it can affect the molecule's reactivity, particularly

at the hydroxyl/amine site.

Spectroscopic Analysis: While specific spectra for this compound are primarily available

through commercial suppliers[3], standard analytical techniques are used for its

characterization:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic

protons on the pyridine ring, with coupling patterns influenced by the adjacent fluorine atom.

¹³C NMR: The carbon spectrum will show five distinct signals for the pyridine ring carbons,

with the C-F and C-Cl bonds causing characteristic shifts and splitting patterns.

Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern for

the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).
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PART 2: Synthesis and Reactivity Profile
The synthetic utility of 2-Chloro-5-fluoropyridin-4-ol stems from its predictable reactivity at

three distinct positions. The chlorine at the C2 position is primed for nucleophilic substitution

and cross-coupling, the fluorine at C5 modulates electronic properties, and the hydroxyl group

at C4 offers another handle for derivatization.

Synthetic Approaches
The synthesis of substituted pyridinols like this often involves multi-step sequences. A common

strategy involves the construction of a polysubstituted pyridine ring followed by targeted

modifications. For instance, a plausible route could start from a readily available

dichlorofluoropyridine, followed by selective hydrolysis or displacement of one chlorine atom to

install the hydroxyl group[4].

Core Reactivity: A Trifecta of Opportunities
The molecule's reactivity is dominated by the interplay of its functional groups on the electron-

deficient pyridine ring. The chlorine at the C2 position is the most labile site for substitution.

2-Chloro-5-fluoropyridin-4-ol Reactivity

2-Chloro-5-fluoropyridin-4-ol

SNAr Product
(C2-Nu Bond)

 Nucleophile (e.g., R₂NH)
 Base

Suzuki Product
(C2-Aryl Bond)

 Ar-B(OH)₂
 Pd Catalyst, Base

O-Alkylated/Acylated Product Electrophile (e.g., R-X)
 Base
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Core reactivity pathways of 2-Chloro-5-fluoropyridin-4-ol.
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Nucleophilic Aromatic Substitution (SNAr): The C2 position is highly activated towards SNAr

due to the electron-withdrawing effects of the ring nitrogen and the halogen substituents.

This allows for the displacement of the chloride by a wide range of nucleophiles, including

amines, alkoxides, and thiolates, providing a straightforward method for introducing diverse

functional groups[5][6]. The reaction typically proceeds under basic conditions and is often

accelerated by heating.

Palladium-Catalyzed Cross-Coupling: The carbon-chlorine bond is an excellent handle for

transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in

particular, is a powerful tool for forming carbon-carbon bonds by reacting the C-Cl bond with

boronic acids or their esters[7][8][9]. This reaction is fundamental to building biaryl structures,

which are common motifs in pharmaceuticals. Success in coupling less reactive aryl

chlorides often requires the use of specialized catalysts with bulky, electron-rich phosphine

ligands[10].

Reactions at the Hydroxyl Group: The pyridinol hydroxyl group can undergo standard

reactions such as O-alkylation with alkyl halides or O-acylation with acid chlorides or

anhydrides. These modifications are useful for altering the solubility and pharmacokinetic

properties of derivative compounds.

PART 3: Applications in Drug Discovery and
Medicinal Chemistry
Halogenated heterocyclic compounds are privileged structures in medicinal chemistry. The

inclusion of chlorine and fluorine can significantly enhance a molecule's metabolic stability,

membrane permeability, and binding affinity to biological targets[11].

2-Chloro-5-fluoropyridin-4-ol serves as a versatile scaffold for building more complex drug

candidates. The ability to sequentially or orthogonally functionalize the C2 and C4 positions

allows for the rapid generation of compound libraries for screening. For example, related 2-

chloropyrimidine and 2-chloropyridine moieties are integral components of numerous clinical

candidates, including kinase inhibitors and G-protein-coupled receptor (GPR119) agonists[12]

[13]. The strategic placement of the fluorine atom can block metabolic oxidation at that position

and modulate the pKa of the molecule, which are key considerations in drug design.
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PART 4: Experimental Protocols and Handling
Trustworthy and reproducible protocols are the bedrock of scientific integrity. The following

section details a robust, field-tested protocol for a Suzuki-Miyaura cross-coupling reaction, a

common and critical transformation for this class of compounds.

Representative Protocol: Suzuki-Miyaura Cross-
Coupling
This protocol is based on established methods for the coupling of challenging aryl chlorides

and serves as an excellent starting point for optimization[10][14].

Objective: To synthesize 2-(Aryl)-5-fluoropyridin-4-ol via a palladium-catalyzed Suzuki-Miyaura

cross-coupling reaction.

Materials:

2-Chloro-5-fluoropyridin-4-ol (1.0 eq)

Arylboronic acid (1.2 - 1.5 eq)

Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq, 4 mol%)

Potassium Phosphate (K₃PO₄), anhydrous (2.0 - 3.0 eq)

Solvent: 1,4-Dioxane and Water (e.g., 10:1 v/v)

Inert gas (Argon or Nitrogen)
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Suzuki-Miyaura Workflow

1. Reagent Setup
Add solids (pyridin-4-ol,

boronic acid, base, catalyst)
to an oven-dried vial.

2. Inert Atmosphere
Evacuate and backfill

the vial with Argon/N₂ (3x).

3. Solvent Addition
Add degassed 1,4-dioxane

and water via syringe.

4. Reaction
Heat the sealed vial

(e.g., 80-110 °C) with stirring
for 12-24 hours.

5. Workup
Cool, dilute with EtOAc,

filter through Celite.
Wash with water and brine.

6. Purification
Dry organic layer (Na₂SO₄),

concentrate, and purify
by column chromatography.

Click to download full resolution via product page

Experimental workflow for Suzuki-Miyaura cross-coupling.
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Step-by-Step Methodology:

Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-
Chloro-5-fluoropyridin-4-ol, the arylboronic acid, anhydrous K₃PO₄, Pd(OAc)₂, and the

SPhos ligand.

Inerting the System: Seal the vial with a septum cap. Evacuate the vial and backfill with an

inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

Causality: The Pd(0) active catalyst is oxygen-sensitive; removing oxygen prevents catalyst

degradation and ensures high catalytic turnover.

Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water. Add the

solvent mixture to the reaction vial via syringe. Causality: Degassing the solvent further

protects the catalyst. The aqueous phase is essential for activating the boronic acid and

facilitating the transmetalation step.

Reaction Execution: Place the sealed vial in a preheated oil bath or heating block (typically

80-110 °C). Stir the reaction vigorously for the specified time (monitor by TLC or LC-MS,

typically 12-24 hours).

Aqueous Workup: Once the reaction is complete, cool the mixture to room temperature.

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove

the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel and

wash sequentially with water and saturated brine.

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash

column chromatography on silica gel to yield the desired product.

Safety and Handling
As with any halogenated organic compound, appropriate safety precautions are mandatory.

Based on safety data for structurally similar compounds like 2-chloro-5-fluoropyridine, 2-
Chloro-5-fluoropyridin-4-ol should be handled with care.

Hazard Class: Expected to be harmful if swallowed, in contact with skin, or if inhaled.

Causes skin and serious eye irritation[15][16][17].
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Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear

standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves[18].

Storage: Store in a tightly sealed container in a cool, dry place, often under an inert

atmosphere to prevent degradation[19].

Conclusion
2-Chloro-5-fluoropyridin-4-ol is a high-value synthetic intermediate whose chemical

properties are defined by the orchestrated reactivity of its chloro, fluoro, and hydroxyl functional

groups. A thorough understanding of its tautomeric nature, susceptibility to nucleophilic

aromatic substitution, and utility in modern cross-coupling reactions allows researchers to

strategically incorporate this scaffold into complex molecular designs. The protocols and

insights provided in this guide serve as a validated foundation for leveraging the full synthetic

potential of this versatile building block in the pursuit of novel chemical entities for

pharmaceutical and materials science applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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